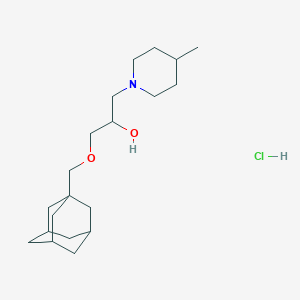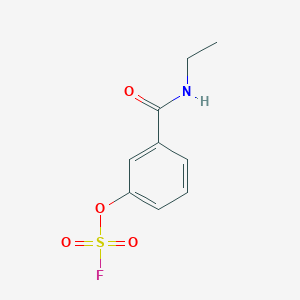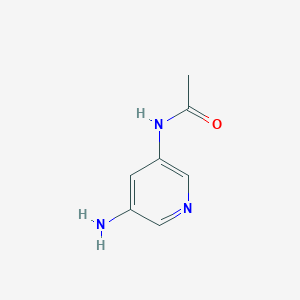
N-(5-Aminopyridin-3-yl)acetamid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(5-aminopyridin-3-yl)acetamide is an organic compound with the molecular formula C7H9N3O It is a derivative of pyridine, featuring an amide group attached to the nitrogen atom at the 5-position of the pyridine ring
Wissenschaftliche Forschungsanwendungen
N-(5-aminopyridin-3-yl)acetamide has several scientific research applications, including:
Medicinal Chemistry: The compound is used as a building block in the synthesis of pharmaceutical agents. Its derivatives have shown potential as anticancer, antibacterial, and antifungal agents.
Materials Science: N-(5-aminopyridin-3-yl)acetamide is used in the development of advanced materials, such as polymers and coatings, due to its ability to form stable amide bonds.
Biological Research: The compound is employed in the study of enzyme inhibitors and receptor modulators, contributing to the understanding of biological pathways and mechanisms.
Industrial Applications: It is used in the synthesis of specialty chemicals and intermediates for various industrial processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
N-(5-aminopyridin-3-yl)acetamide can be synthesized through several methods. One common approach involves the reaction of 5-aminopyridine with acetic anhydride under mild conditions. The reaction typically proceeds as follows:
Reaction with Acetic Anhydride: 5-aminopyridine is reacted with acetic anhydride in the presence of a base such as pyridine or triethylamine. The reaction mixture is stirred at room temperature for several hours, resulting in the formation of N-(5-aminopyridin-3-yl)acetamide.
Purification: The crude product is purified by recrystallization from a suitable solvent, such as ethanol or methanol, to obtain the pure compound.
Industrial Production Methods
Industrial production of N-(5-aminopyridin-3-yl)acetamide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
N-(5-aminopyridin-3-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding N-oxide derivatives.
Reduction: Reduction of the compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of reduced amide derivatives.
Substitution: The amide group can participate in nucleophilic substitution reactions, where the nitrogen atom can be replaced by other nucleophiles, such as halides or alkoxides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Halides (e.g., HCl, HBr), alkoxides (e.g., NaOCH3)
Major Products Formed
Oxidation: N-(5-aminopyridin-3-yl)acetamide N-oxide
Reduction: Reduced amide derivatives
Substitution: Various substituted amides depending on the nucleophile used
Wirkmechanismus
The mechanism of action of N-(5-aminopyridin-3-yl)acetamide depends on its specific application. In medicinal chemistry, the compound may act as an enzyme inhibitor or receptor modulator. The amide group can form hydrogen bonds with target proteins, influencing their activity and function. Additionally, the pyridine ring can participate in π-π interactions with aromatic residues in proteins, further stabilizing the compound-protein complex.
Vergleich Mit ähnlichen Verbindungen
N-(5-aminopyridin-3-yl)acetamide can be compared with other similar compounds, such as:
N-(6-aminopyridin-3-yl)acetamide: This compound has a similar structure but with the amine group at the 6-position of the pyridine ring. It may exhibit different reactivity and biological activity due to the positional isomerism.
N-(4-aminopyridin-3-yl)acetamide: Another positional isomer with the amine group at the 4-position. This compound may have distinct properties and applications compared to N-(5-aminopyridin-3-yl)acetamide.
N-(2-aminopyridin-3-yl)acetamide: This compound has the amine group at the 2-position, which can significantly alter its chemical behavior and interactions with biological targets.
Conclusion
N-(5-aminopyridin-3-yl)acetamide is a versatile compound with a wide range of applications in medicinal chemistry, materials science, biological research, and industry. Its unique structure allows it to participate in various chemical reactions and interact with biological targets, making it a valuable tool in scientific research and industrial processes.
Eigenschaften
IUPAC Name |
N-(5-aminopyridin-3-yl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O/c1-5(11)10-7-2-6(8)3-9-4-7/h2-4H,8H2,1H3,(H,10,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDDUSXAHWKVNSW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CN=CC(=C1)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
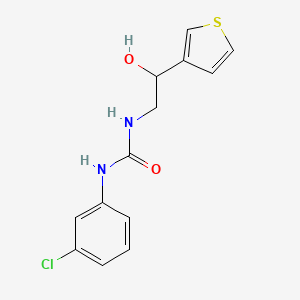
![4-methyl-N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzamide](/img/structure/B2411808.png)
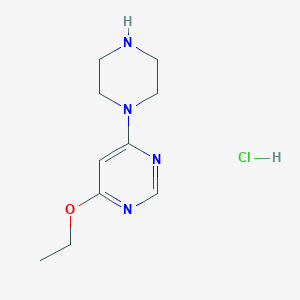
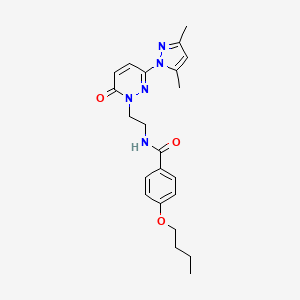
![2-{[(4-Acetylphenyl)amino]carbonyl}cyclohexanecarboxylic acid](/img/structure/B2411816.png)
![(3Z)-3-{[(2,5-dimethylphenyl)amino]methylidene}-1-(4-methylbenzyl)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2411819.png)
![1-(2,4-dimethoxybenzoyl)-2-{[(4-fluorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole](/img/structure/B2411820.png)
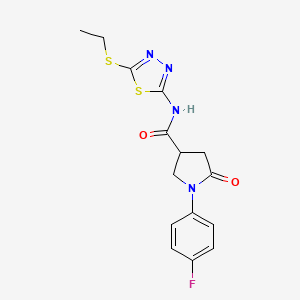
![5-amino-1-[2-(2,4-dimethylanilino)-2-oxoethyl]-N-(furan-2-ylmethyl)triazole-4-carboxamide](/img/structure/B2411822.png)
![N-(2,5-dimethoxyphenyl)-2-(8-(4-fluorophenyl)-(oxo)pyrazolo[1,5-d][1,2,4]triazin-1-yl)acetamide](/img/structure/B2411823.png)
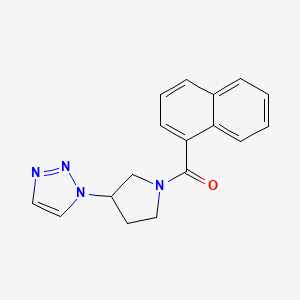
![5-chloro-2-methoxy-N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2411825.png)
